![molecular formula C35H26N4S2 B289793 2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole, commonly known as DTT, is a synthetic compound with potential applications in scientific research. DTT belongs to the class of thiadiazole compounds, which have been extensively studied due to their diverse biological activities.
作用机制
The exact mechanism of action of DTT is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. DTT has been reported to inhibit the activity of several enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
DTT has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. DTT has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, DTT has been reported to exhibit antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms.
实验室实验的优点和局限性
DTT has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. DTT is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, DTT has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, DTT has limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of DTT. One potential direction is the synthesis of novel DTT derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of DTT and its derivatives. Additionally, DTT could be explored for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Finally, DTT could be used as a fluorescent probe for the detection of metal ions in environmental and biological samples.
合成方法
DTT can be synthesized by the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with 2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain DTT in high yield and purity.
科学研究应用
DTT has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. DTT has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, DTT has been used as a starting material for the synthesis of other thiadiazole derivatives with improved biological activities.
属性
分子式 |
C35H26N4S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
2-[(E)-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)methyl]-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C35H26N4S2/c1-6-16-27(17-7-1)33-36-38(30-22-12-4-13-23-30)32(40-33)26-35(29-20-10-3-11-21-29)39(31-24-14-5-15-25-31)37-34(41-35)28-18-8-2-9-19-28/h1-26H/b32-26+ |
InChI 键 |
VCHNOBQIFJXXEC-HMZBKAONSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C\C3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/S2)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
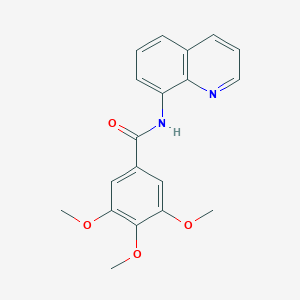


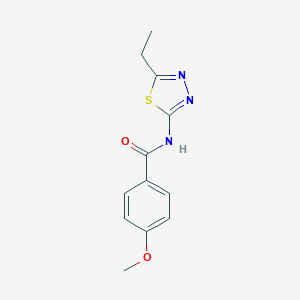
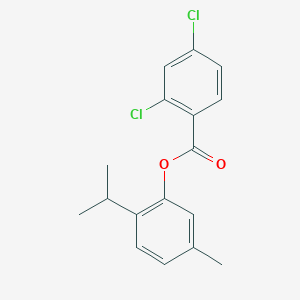

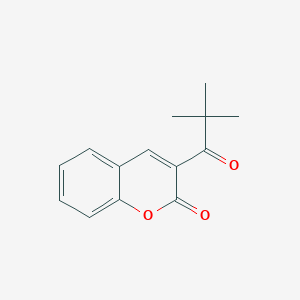
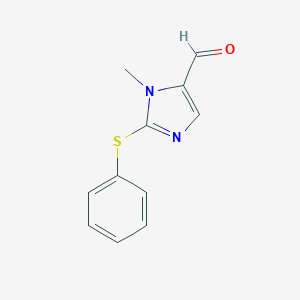
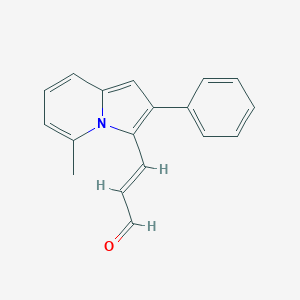
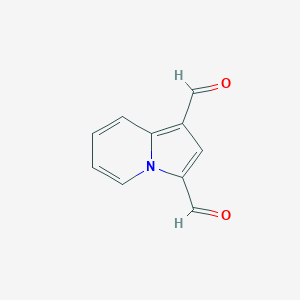
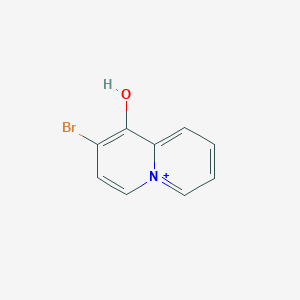
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)